molecular formula C13H9IN2O3 B11535336 N-(3-iodophenyl)-4-nitrobenzamide

N-(3-iodophenyl)-4-nitrobenzamide

Cat. No.: B11535336
M. Wt: 368.13 g/mol
InChI Key: NFZLDYFSPCAIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-iodophenyl)-4-nitrobenzamide is an organic compound that features both an iodine atom and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-4-nitrobenzamide typically involves the coupling of 3-iodoaniline with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.

Major Products Formed

    Substitution: Products will vary depending on the substituent introduced.

    Reduction: The major product is N-(3-aminophenyl)-4-nitrobenzamide.

    Oxidation: Products will depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

N-(3-iodophenyl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the iodine atom and the nitro group can enhance the compound’s ability to interact with biological targets through various non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    N-(3-iodophenyl)acetamide: Similar structure but with an acetamide group instead of a nitrobenzamide group.

    N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group attached to the benzamide ring instead of the phenyl ring.

    N-(3-bromophenyl)-4-nitrobenzamide: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

N-(3-iodophenyl)-4-nitrobenzamide is unique due to the presence of both an iodine atom and a nitro group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, while the nitro group can act as an electron-withdrawing group, affecting the compound’s overall electronic properties.

Properties

Molecular Formula

C13H9IN2O3

Molecular Weight

368.13 g/mol

IUPAC Name

N-(3-iodophenyl)-4-nitrobenzamide

InChI

InChI=1S/C13H9IN2O3/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(7-5-9)16(18)19/h1-8H,(H,15,17)

InChI Key

NFZLDYFSPCAIRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.